
methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is "(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid" . It’s a compound with a molecular weight of 251.28 and is used in various chemical reactions .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a study discusses the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives . Another study describes the synthesis of 2-(2-phenoxyacetamido)benzamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various steps . Detailed reaction mechanisms would depend on the specific reactants and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties include molecular weight, density, boiling point, melting point, and others .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Topoisomerase Inhibitors
Isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I (Top1), a critical enzyme in DNA replication and cell division. Such compounds have shown potent cytotoxicity in cancer cell lines and in vivo activity in hollow fiber assays, suggesting their potential as therapeutic agents for cancer treatment (Nagarajan et al., 2006).
Antidepressant Activity
The synthesis of isoquinoline derivatives with specific structural features has led to compounds with significant atypical antidepressant activity. These findings underscore the importance of isoquinoline scaffolds in designing new antidepressants (Griffith et al., 1984).
Biochemical Studies
Enzyme Inhibition
Isoquinoline derivatives have been found to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These inhibitors, which are structurally related to dopamine, provide valuable tools for studying neurotransmitter regulation and potential therapeutic applications for neurological disorders (Cheng et al., 1987).
Organic Synthesis
Synthetic Methodologies
Research has focused on developing efficient synthesis routes for isoquinoline derivatives. For instance, concise and efficient methods for synthesizing 1,2-dihydroisoquinolines via tandem nucleophilic addition and cyclization have been reported. These methodologies enable the construction of complex isoquinoline structures that can serve as valuable intermediates for medicinal chemistry and natural product synthesis (Obika et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDJBSQGGZUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)
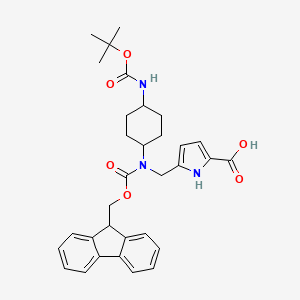
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

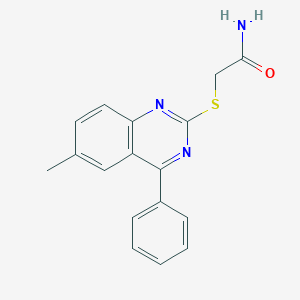
![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

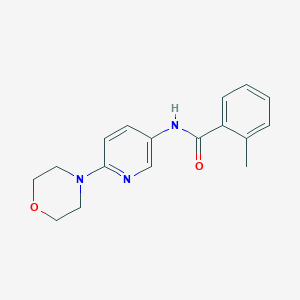
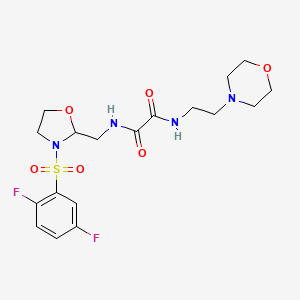

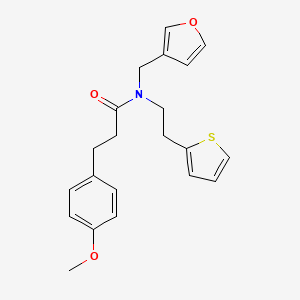
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)
